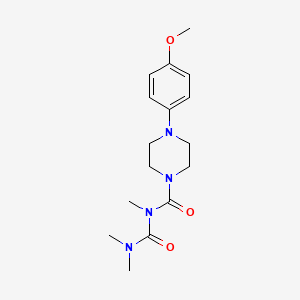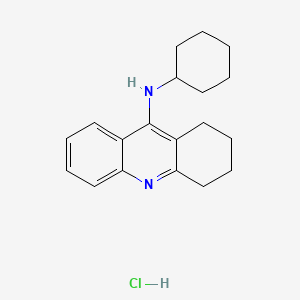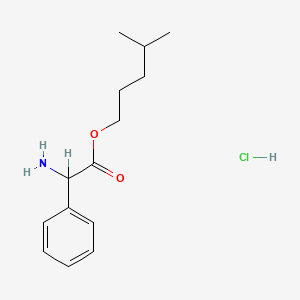
3-(p-Chlorophenyl)-5-(3-(dimethylamino)propoxy)-4-methylpyrazole tartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(p-Chlorophenyl)-5-(3-(dimethylamino)propoxy)-4-methylpyrazole tartrate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethylamino propoxy chain, and a methylpyrazole core. The tartrate salt form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Chlorophenyl)-5-(3-(dimethylamino)propoxy)-4-methylpyrazole tartrate typically involves multiple steps:
Formation of the Pyrazole Core: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, where a chlorobenzene derivative reacts with the pyrazole intermediate.
Attachment of the Dimethylamino Propoxy Chain: This step involves the reaction of the pyrazole derivative with a dimethylamino propoxy reagent, typically under basic conditions to facilitate nucleophilic substitution.
Formation of the Tartrate Salt: The final step involves the reaction of the synthesized compound with tartaric acid to form the tartrate salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common techniques include:
Batch Processing: Where reactions are carried out in large reactors with controlled temperature and pressure.
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(p-Chlorophenyl)-5-(3-(dimethylamino)propoxy)-4-methylpyrazole tartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidized Derivatives: Formation of hydroxylated or carboxylated products.
Reduced Derivatives: Formation of amine or alcohol derivatives.
Substituted Products: Formation of various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
3-(p-Chlorophenyl)-5-(3-(dimethylamino)propoxy)-4-methylpyrazole tartrate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(p-Chlorophenyl)-5-(3-(dimethylamino)propoxy)-4-methylpyrazole tartrate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways, such as neurotransmitter release or enzyme inhibition, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Chlorophenyl)propanoic acid
- 3-(p-Chlorophenyl)-2,2-diethyl-1,3-propanediol
- (p-Chlorophenyl)-3(2H)pyridazinone
Uniqueness
3-(p-Chlorophenyl)-5-(3-(dimethylamino)propoxy)-4-methylpyrazole tartrate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its tartrate salt form also enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Propiedades
Número CAS |
86871-75-2 |
|---|---|
Fórmula molecular |
C19H26ClN3O7 |
Peso molecular |
443.9 g/mol |
Nombre IUPAC |
3-[[5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-yl]oxy]-N,N-dimethylpropan-1-amine;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C15H20ClN3O.C4H6O6/c1-11-14(12-5-7-13(16)8-6-12)17-18-15(11)20-10-4-9-19(2)3;5-1(3(7)8)2(6)4(9)10/h5-8H,4,9-10H2,1-3H3,(H,17,18);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
Clave InChI |
GMZAMGOYHWEPCC-LREBCSMRSA-N |
SMILES isomérico |
CC1=C(NN=C1OCCCN(C)C)C2=CC=C(C=C2)Cl.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canónico |
CC1=C(NN=C1OCCCN(C)C)C2=CC=C(C=C2)Cl.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


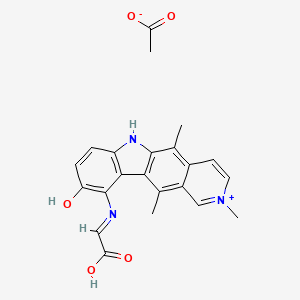
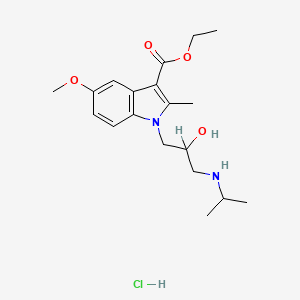



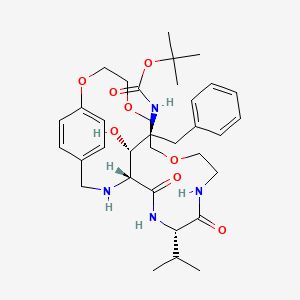
![3,5-dicarboxybenzenesulfonate;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium](/img/structure/B12757002.png)
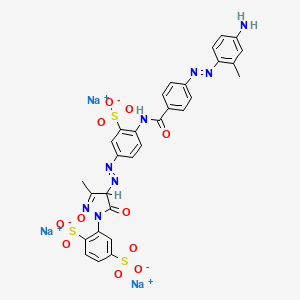
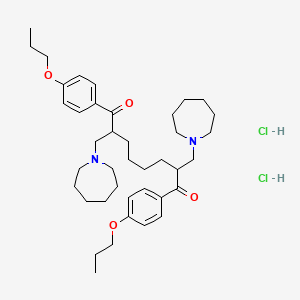
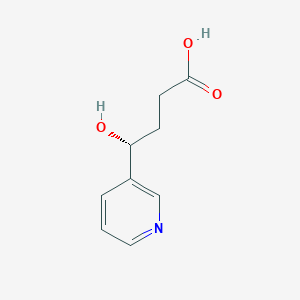
![[2-[(1-methylimidazol-2-yl)sulfanylmethyl]-3H-benzimidazol-5-yl]-phenylmethanone;phosphoric acid](/img/structure/B12757018.png)
